![molecular formula C19H14F3N3O2S B2973225 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 1020247-32-8](/img/structure/B2973225.png)
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
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Description
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
- The use of thiosemicarbazide derivatives as building blocks for synthesizing diverse heterocyclic compounds, including imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems, emphasizes the versatility of these structures in creating pharmacologically active molecules with antimicrobial properties (Elmagd et al., 2017).
- Development of benzamide-based 5-aminopyrazoles and their derivatives highlights a novel route to creating compounds with significant antiviral activities against bird flu influenza (H5N1), showcasing the potential for developing new antiviral agents (Hebishy et al., 2020).
Biological Activities
- Investigation into the antimicrobial activity of synthesized compounds from similar chemical scaffolds reveals their potential in treating infectious diseases, with specific compounds showing promising activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
- The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides and their evaluation against various biological targets, including human recombinant alkaline phosphatases and ecto-5′-nucleotidases, underlines their potential for medicinal chemistry applications (Saeed et al., 2015).
Chemical Characterization and Analysis
- Detailed studies on the intermolecular interactions, crystal structure, and theoretical calculations of antipyrine-like derivatives provide insights into the molecular basis of their stability and potential interactions with biological molecules, contributing to the design of more effective drug molecules (Saeed et al., 2020).
Synthesis Techniques
- Microwave-assisted synthesis techniques for creating fused heterocycles incorporating the trifluoromethyl moiety offer an efficient and rapid method for generating complex structures, which are valuable in drug discovery and development (Shaaban, 2008).
properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-6-4-5-12(9-13)18(26)23-17-15-10-28(27)11-16(15)24-25(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYIKXNPXGDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide |
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